molecular formula C12H17NO4 B2842871 Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate CAS No. 893783-01-2

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2842871
CAS No.: 893783-01-2
M. Wt: 239.271
InChI Key: PJVJDYVNULCLGS-UHFFFAOYSA-N
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Description

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine hydrochloride with a suitable β-keto ester in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group and ester functionality can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-2-16-11(14)9-8-10(17-13-9)12(15)6-4-3-5-7-12/h8,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJDYVNULCLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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